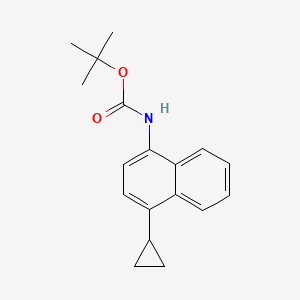

Tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-cyclopropylnaphthalen-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)19-16-11-10-13(12-8-9-12)14-6-4-5-7-15(14)16/h4-7,10-12H,8-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCPEXQCTQRTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate typically involves the reaction of 4-cyclopropylnaphthalen-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate typically involves several steps, including the reaction of cyclopropylmagnesium bromide with bromonaphthalene, followed by nitration, hydrogenation, and carbamate formation using di-tert-butyl dicarbonate. The method emphasizes careful reaction conditions to optimize yield and purity.

Applications in Medicinal Chemistry

This compound has demonstrated potential in various medicinal applications:

- Anticancer Activity : Research indicates that compounds with naphthalene derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation, showing promising results in vitro.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its selectivity over mammalian cells suggests a favorable safety profile.

Applications in Agriculture

In agricultural science, this compound is being explored for its potential as a pesticide or herbicide:

- Pesticidal Activity : Studies have indicated that the compound can act as a pesticide, effectively controlling pest populations while minimizing harm to non-target organisms.

Data Table: Summary of Research Findings

Case Studies

-

Anticancer Study :

- A study conducted on the effects of this compound on human cancer cell lines showed a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Research :

- In a series of experiments assessing the antimicrobial properties, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to human cell lines.

-

Agricultural Application :

- Field trials demonstrated that the compound effectively reduced pest populations in crops without adversely affecting beneficial insects, indicating its potential as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Table 1: Key Properties of Tert-butyl Derivatives

*Estimated based on structural similarity.

Functional Group Influence

- Carbamates vs. Alcohols :

- Tert-butyl Alcohol : A volatile solvent with high flammability (NFPA 3) and moderate health risks (skin/eye irritation, hepatotoxicity with alcohol co-exposure) . Its small size and hydroxyl group make it reactive in esterification and ether synthesis.

- Carbamate Derivatives : Exhibit greater stability due to the carbamate group (O-C-O-NH), reducing volatility and flammability. However, decomposition under heat or acidic conditions may release toxic isocyanates .

Substituent Effects

- Cyclopropyl vs. In contrast, the methoxyphenyl group in the pyrrolidine derivative () offers electron-donating effects, stabilizing aromatic interactions .

- Naphthalene vs. Pyrrolidine Cores :

Biological Activity

Tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate (TBCC) is a synthetic compound that has garnered interest due to its biological activities, particularly its antibacterial and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity associated with TBCC, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C18H21NO2

- CAS Number : 1533519-91-3

- Molar Mass : 283.36 g/mol

- Storage Conditions : -20°C

Antibacterial Activity

TBCC exhibits notable antibacterial properties. Research indicates that it can effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The following table summarizes the antibacterial efficacy of TBCC against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Escherichia coli | 80 µg/mL |

These findings suggest that TBCC could be a potential candidate for developing new antibacterial agents, especially in agricultural applications where bacterial resistance is a growing concern.

Insecticidal Activity

In addition to its antibacterial effects, TBCC has demonstrated insecticidal activity. It has been used in pesticide formulations to control pests effectively. The compound's mechanism involves disrupting the normal physiological functions of insects, leading to mortality.

The precise mechanism by which TBCC exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets within bacteria and insects, potentially affecting their metabolic pathways and leading to cell death.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal examined the antibacterial effects of TBCC on various strains of bacteria. The researchers found that TBCC exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with a particular potency against Bacillus subtilis and Staphylococcus aureus. The study concluded that TBCC could serve as a lead compound for developing new antibacterial agents .

Study 2: Insecticidal Properties

Another research effort focused on the insecticidal properties of TBCC against common agricultural pests. The results indicated that TBCC effectively reduced pest populations in controlled environments. The study highlighted the compound's potential use in sustainable agriculture practices to manage pest resistance without harming beneficial insects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of Tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate using statistical experimental design?

- Methodological Answer : Employ factorial design (e.g., full or fractional factorial) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) can identify optimal conditions by analyzing interactions between variables . For example, use Central Composite Design (CCD) to model nonlinear relationships and predict maximum yield regions. Statistical software (e.g., JMP, Minitab) aids in minimizing experimental runs while ensuring robustness .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns and cyclopropane geometry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbamate C=O stretching (~1680–1720 cm⁻¹). For resolving stereochemical ambiguities, 2D NMR (COSY, NOESY) elucidates spatial proximities. Cross-reference experimental data with quantum-chemically computed spectra (e.g., DFT at B3LYP/6-31G* level) to validate assignments .

Q. What computational methods are recommended for predicting reaction pathways in its synthesis?

- Methodological Answer : Use Quantum Chemical Calculations (e.g., DFT with ωB97X-D/def2-TZVP) to map potential energy surfaces and identify transition states. Tools like Gaussian or ORCA can simulate intermediates and activation barriers. Pair this with Reaction Path Search Algorithms (e.g., GRRM or AFIR) to explore alternative pathways. Integrate computational results with experimental validation via kinetic isotopic effects (KIEs) or trapping of intermediates .

Advanced Research Questions

Q. How should discrepancies in spectral data (e.g., NMR shifts vs. computational predictions) be analyzed to confirm the compound’s configuration?

- Methodological Answer : Perform Conformational Analysis using molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for solvent effects and thermal fluctuations. Compare Boltzmann-weighted NMR chemical shifts (via tools like ACD/Labs or MestReNova) with experimental data. If discrepancies persist, consider X-ray Crystallography for definitive structural elucidation. For dynamic systems, use variable-temperature NMR to probe conformational exchange .

Q. What strategies are used to elucidate the reaction mechanism involving this carbamate in catalytic systems?

- Methodological Answer : Apply Kinetic Profiling (e.g., Eyring analysis) to determine rate laws and activation parameters. Use Isotopic Labeling (e.g., ¹⁸O in tert-butyl groups) to trace bond cleavage/formation. Operando Spectroscopy (e.g., in situ FT-IR or Raman) monitors intermediate species under reaction conditions. Pair with Computational Microkinetic Modeling to validate proposed mechanisms against experimental turnover frequencies (TOFs) .

Q. How can multi-omics data integration enhance the understanding of this compound’s biological interactions?

- Methodological Answer : Combine Transcriptomics (RNA-seq) and Proteomics (LC-MS/MS) to identify gene/protein targets affected by the compound. Use Metabolomics (NMR or GC-MS) to map metabolic pathway disruptions. Integrate datasets via Network Pharmacology Tools (e.g., Cytoscape) to identify hub nodes and synergistic effects. Validate hypotheses using CRISPR-Cas9 knockouts or siRNA silencing in cell models .

Data Contradiction and Validation

Q. How to resolve contradictions between theoretical reaction outcomes and experimental yields?

- Methodological Answer : Conduct Sensitivity Analysis on computational models to assess error margins in activation energies (±2 kcal/mol can alter predictions by orders of magnitude). Validate via Control Experiments (e.g., radical traps, acid/base quenching) to detect unmodeled side reactions. Use High-Throughput Screening (HTS) to empirically test combinatorial conditions beyond computational scope .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.